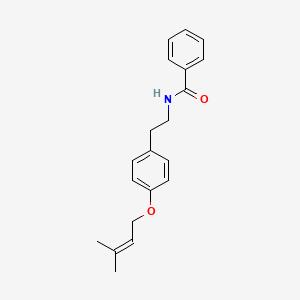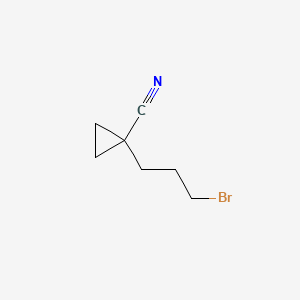
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is a compound that combines two distinct chemical structures: 4-methylbenzene-1-sulfonic acid and 6-(aminomethyl)pyridine-2-carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves multiple steps. The preparation of 4-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene using sulfuric acid . For 6-(aminomethyl)pyridine-2-carbonitrile, the synthesis can involve the reaction of 2-chloropyridine with formaldehyde and ammonia .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonates, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the aminomethyl and nitrile groups can participate in nucleophilic and electrophilic interactions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar sulfonic acid group but lacks the pyridine and nitrile functionalities.
2-Aminopyridine: Contains the aminomethyl group but lacks the sulfonic acid and nitrile groups.
Benzene-1-sulfonic acid: Similar sulfonic acid group but lacks the methyl and pyridine functionalities.
Uniqueness
4-Methylbenzene-1-sulfonic acid; 6-(aminomethyl)pyridine-2-carbonitrile is unique due to the combination of sulfonic acid, aminomethyl, and nitrile groups in a single molecule, providing a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
6-(aminomethyl)pyridine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7N3.C7H8O3S/c8-4-6-2-1-3-7(5-9)10-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,8H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
BKVDSNLCUJRTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=NC(=C1)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)

![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)



![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)

